molecular formula C13H13NO2 B2595679 Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 2126161-98-4

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B2595679
CAS No.: 2126161-98-4
M. Wt: 215.252
InChI Key: DXFXQDFDHSETGC-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyano group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 6-cyano-1,2,3,4-tetrahydronaphthalene with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
  • Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
  • Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Uniqueness

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the cyano functionality.

Properties

IUPAC Name

methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFXQDFDHSETGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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